![molecular formula C6H5F3N2O2S B6248519 2-(trifluoromethyl)pyridine-4-sulfonamide CAS No. 2408975-41-5](/img/no-structure.png)
2-(trifluoromethyl)pyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(trifluoromethyl)pyridine-4-sulfonamide” is a compound that belongs to the class of trifluoromethylpyridine (TFMP) derivatives . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.18 . It is a powder at room temperature .Mechanism of Action
Safety and Hazards
The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-(trifluoromethyl)pyridine-4-sulfonamide can be achieved through a two-step process involving the synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl chloride followed by its reaction with an amine to form the sulfonamide.", "Starting Materials": [ "2-chloro-4-trifluoromethylpyridine", "Sulfur trioxide", "Thionyl chloride", "Amine (e.g. ammonia, methylamine, ethylamine)" ], "Reaction": [ "Step 1: Synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl chloride", "2-chloro-4-trifluoromethylpyridine is reacted with sulfur trioxide and thionyl chloride to form 2-(trifluoromethyl)pyridine-4-sulfonyl chloride.", "Step 2: Formation of 2-(trifluoromethyl)pyridine-4-sulfonamide", "2-(trifluoromethyl)pyridine-4-sulfonyl chloride is reacted with an amine (e.g. ammonia, methylamine, ethylamine) to form 2-(trifluoromethyl)pyridine-4-sulfonamide." ] } | |
CAS RN |
2408975-41-5 |
Product Name |
2-(trifluoromethyl)pyridine-4-sulfonamide |
Molecular Formula |
C6H5F3N2O2S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.